[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193389-26-2
VCID: VC2917639
InChI: InChI=1S/C15H16FNO2.ClH/c1-18-14-4-2-3-5-15(14)19-10-12-8-11(9-17)6-7-13(12)16;/h2-8H,9-10,17H2,1H3;1H
SMILES: COC1=CC=CC=C1OCC2=C(C=CC(=C2)CN)F.Cl
Molecular Formula: C15H17ClFNO2
Molecular Weight: 297.75 g/mol

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride

CAS No.: 1193389-26-2

Cat. No.: VC2917639

Molecular Formula: C15H17ClFNO2

Molecular Weight: 297.75 g/mol

* For research use only. Not for human or veterinary use.

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride - 1193389-26-2

Specification

CAS No. 1193389-26-2
Molecular Formula C15H17ClFNO2
Molecular Weight 297.75 g/mol
IUPAC Name [4-fluoro-3-[(2-methoxyphenoxy)methyl]phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C15H16FNO2.ClH/c1-18-14-4-2-3-5-15(14)19-10-12-8-11(9-17)6-7-13(12)16;/h2-8H,9-10,17H2,1H3;1H
Standard InChI Key GAFMMLQLRWEDIX-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC2=C(C=CC(=C2)CN)F.Cl
Canonical SMILES COC1=CC=CC=C1OCC2=C(C=CC(=C2)CN)F.Cl

Introduction

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride is a complex organic compound with the CAS number 1193389-26-2. It belongs to the class of aromatic amines, characterized by the presence of a fluorine atom, a methoxy group, and an amine functional group attached to an aromatic ring . This compound is of interest in various fields due to its unique chemical properties and potential applications in biochemical research and pharmaceutical development.

Synthesis Methods

The synthesis of [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride typically involves several steps. Initially, 4-fluoro-3-nitrobenzyl chloride reacts with 2-methoxyphenol under basic conditions to form the intermediate 4-fluoro-3-(2-methoxyphenoxymethyl)nitrobenzene. This intermediate is then reduced to the corresponding amine using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Synthesis Steps

  • Formation of Intermediate: Reaction of 4-fluoro-3-nitrobenzyl chloride with 2-methoxyphenol.

  • Reduction: Use of Pd/C and hydrogen gas to convert the nitro group to an amine.

  • Purification: Techniques such as recrystallization and chromatography are employed for purification.

Chemical Reactions and Reactivity

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride participates in various chemical reactions, including oxidation, reduction, and substitution reactions. The amine group can be oxidized to form nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4). The fluoro group can be substituted with nucleophiles under appropriate conditions.

Types of Reactions

  • Oxidation: Formation of nitroso or nitro derivatives.

  • Reduction: Formation of the corresponding amine.

  • Substitution: Formation of substituted phenyl derivatives.

Applications and Research Findings

This compound is primarily used in biochemical research, particularly in proteomics and the study of enzyme-substrate interactions. It serves as a building block for synthesizing more complex molecules and is involved in protein-ligand binding studies. The compound's unique properties make it valuable in pharmaceutical research, where it interacts with specific molecular targets, modulating their activity and leading to various biochemical effects.

Applications Table

FieldApplication
BiochemistryProteomics, Enzyme-Substrate Interactions
BiologyProtein-Ligand Binding Studies
IndustryProduction of Specialty Chemicals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator